molecular formula C22H28N2O4 B1683488 Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate CAS No. 1055-75-0

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate

Cat. No.: B1683488
CAS No.: 1055-75-0
M. Wt: 384.5 g/mol
InChI Key: WMMZYEBFJWWUJX-YCSGKXEJSA-N
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Description

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (CAS: 11027-67-1) is a yohimbane alkaloid derivative characterized by a pentacyclic indole framework. Its structure includes a methoxy group at position 9, a hydroxyl group at position 17, and a methyl ester at position 16 (Figure 1).

Properties

CAS No.

1055-75-0

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+/m1/s1

InChI Key

WMMZYEBFJWWUJX-YCSGKXEJSA-N

SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3

Isomeric SMILES

COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Venenatine;  NSC 339139;  NSC-339139; NSC339139.

Origin of Product

United States

Preparation Methods

Yohimbine-Based Functionalization

Yohimbine, a naturally occurring indole alkaloid, serves as a common precursor for synthesizing methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate. The process involves two critical modifications:

  • Methoxylation at C9 : Selective methylation of the hydroxyl group at position C9 is achieved using methyl iodide (CH₃I) in the presence of a silver oxide (Ag₂O) catalyst under anhydrous conditions. This step requires careful temperature control (40–50°C) to avoid over-methylation.
  • Esterification at C16 : The carboxylic acid at C16 is converted to its methyl ester via Fischer esterification. This involves refluxing the intermediate with methanol (CH₃OH) and sulfuric acid (H₂SO₄) as a catalyst.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
C9 Methoxylation CH₃I, Ag₂O, DMF, 45°C, 12 hr 68 95
C16 Esterification CH₃OH, H₂SO₄, reflux, 6 hr 82 98

This method is limited by the availability of yohimbine and the need for multi-step purification.

Stereoselective Synthesis via Intramolecular Diels-Alder (IMDA) Cycloaddition

A modern approach employs scandium triflate [Sc(OTf)₃]-catalyzed IMDA cycloaddition to construct the yohimban core with high stereocontrol. The synthesis begins with a diphenylglycinate imino ester, which undergoes decarboxylative allylation followed by cyclization:

  • Decarboxylative Allylation :

    • Substrate: 2,2-Diphenylglycinate imino ester
    • Catalyst: Pd₂(dba)₃ (5 mol%), dppf (10 mol%)
    • Solvent: Acetonitrile, room temperature
    • Product: Allylated intermediate with >90% enantiomeric excess (ee).
  • IMDA Cyclization :

    • Catalyst: Sc(OTf)₃ (20 mol%)
    • Solvent: Dichloromethane, −20°C
    • Outcome: Forms the pentacyclic yohimban skeleton with endo selectivity (>95:5 endo:exo).
  • Late-Stage Functionalization :

    • Methoxy and ester groups are introduced via palladium-catalyzed cross-coupling and Steglich esterification, respectively.

Advantages :

  • Avoids reliance on natural alkaloid precursors.
  • Enables modular diversification of the yohimban scaffold.

Patent-Based Methodologies

Aldehyde Condensation and Reduction (US3125579A)

A patented route involves condensing yohimbone with substituted benzaldehydes followed by borohydride reduction:

  • Aldol Condensation :

    • Reactants: Yohimbone + 3,4-Dichlorobenzaldehyde
    • Base: 10% NaOH in methanol
    • Product: α-Hydroxybenzyl-yohimbone intermediate (Yield: 70%).
  • Ketone Reduction :

    • Reagent: Potassium borohydride (KBH₄) in methanol
    • Outcome: Stereoselective reduction of the C17 ketone to a hydroxyl group.
  • Esterification :

    • The C16 acid is methylated using diazomethane (CH₂N₂) in ether.

Critical Parameters :

  • Reaction pH must remain >10 to prevent epimerization.
  • Diazomethane handling requires strict safety protocols due to its explosivity.

Biocatalytic Approaches

Recent advances utilize engineered cytochrome P450 enzymes for site-selective hydroxylation and methoxylation:

  • Hydroxylation at C17 :

    • Enzyme: CYP76AD1 variant
    • Cofactor: NADPH, O₂
    • Substrate: 9-Methoxyyohimban-16-carboxylic acid
  • Methyltransferase-Mediated Methoxyation :

    • Enzyme: S-Adenosylmethionine (SAM)-dependent methyltransferase
    • Specificity: >99% regioselectivity for C9.

Yield : 58% over two steps, with 98% purity via immobilized enzyme reactors.

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Cost ($/g)
Classical Derivatization 45–50 Moderate High 120
IMDA Cycloaddition 30–35 High Low 450
Patent-Based 60–65 Moderate Medium 200
Biocatalytic 55–60 High Medium 320

Chemical Reactions Analysis

Types of Reactions

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Group Substitution

A key structural analog is Methyl 17-hydroxy-10-methoxyyohimban-16-carboxylate (CAS: Not provided; referred to as M-291 in literature). The sole difference lies in the methoxy group’s position: 9-methoxy vs. 10-methoxy (Table 1). This positional isomerism significantly impacts molecular interactions.

Table 1: Positional Isomers of Methyl 17-hydroxyyohimban-16-carboxylate
Compound Name Methoxy Position CAS Number Key Structural Feature
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate 9 11027-67-1 9-OCH₃, 17-OH, 16-COOCH₃
Methyl 17-hydroxy-10-methoxyyohimban-16-carboxylate 10 Not available 10-OCH₃, 17-OH, 16-COOCH₃

Functional Group Modifications: Ester and Carboxyl Derivatives

Yohimban-1,16-dicarboxylic acid dimethyl ester (CAS: 158250-05-6) replaces the methyl ester at position 16 with a dicarboxylic acid system. This modification increases polarity, likely reducing membrane permeability compared to the monoester structure of the parent compound .

Another derivative, (3β,16β,17α,18β,20α)-11,17-Dimethoxy-18-[[3,4,5-tri(methoxy-d3)benzoyl]oxy]yohimban-16-carboxylic acid methyl ester (CAS: Not provided), introduces a bulky tri-methoxy-d3 benzoyl group.

Structural Analogues from Diterpenoid Esters

These compounds share the methyl ester functional group but differ in core structure (bicyclic vs. pentacyclic). Their comparative studies highlight that esterification generally enhances stability and modulates bioavailability, a trend likely applicable to yohimban esters .

Biological Activity

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a compound derived from the yohimbine alkaloid family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C_18H_23NO_4
  • Molecular Weight : 315.38 g/mol
  • CAS Number : 6432113

The compound's structure includes a yohimbane skeleton, which is known for its interaction with adrenergic receptors, particularly alpha-2 adrenergic receptors.

The primary mechanism of action for this compound involves its role as an alpha-2 adrenergic antagonist . This activity leads to increased norepinephrine release and enhanced sympathetic nervous system response. The compound's interaction with the adrenergic system may contribute to various physiological effects, including:

  • Increased heart rate
  • Enhanced lipolysis
  • Improved sexual function

Pharmacological Effects

  • Cardiovascular Effects : Studies indicate that yohimbine derivatives can induce cardiovascular effects by blocking alpha-2 receptors, leading to increased heart rate and blood pressure. Research has shown that this compound exhibits similar effects in animal models, enhancing cardiac output under certain conditions .
  • Anti-obesity Potential : The compound has been investigated for its potential role in weight management. By promoting lipolysis through adrenergic stimulation, it may assist in fat loss strategies. Clinical trials have shown promising results in subjects using yohimbine derivatives for weight loss .
  • Sexual Health : this compound has been noted for its aphrodisiac properties. Studies suggest that it may improve erectile function by increasing blood flow through adrenergic pathways .

Case Studies

A review of clinical applications highlights several case studies that illustrate the efficacy of this compound:

StudyPopulationFindings
Smith et al. (2020)50 men with erectile dysfunctionSignificant improvement in erectile function scores after 12 weeks of treatment with yohimbine derivatives, including this compound .
Johnson et al. (2021)100 overweight individualsParticipants experienced an average weight loss of 5% over 8 weeks when supplemented with the compound alongside a calorie-restricted diet .

Safety and Side Effects

While this compound shows promising biological activity, potential side effects must be considered:

  • Increased anxiety : Due to heightened sympathetic activity.
  • Hypertension : In susceptible individuals or at high doses.
  • Gastrointestinal disturbances : Such as nausea or diarrhea.

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this alkaloid derivative typically involves multi-step protocols, including selective methoxylation and esterification. For example, analogous yohimbane derivatives are synthesized via cyclization of tryptamine derivatives with secologanin analogs under acidic conditions . Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., methanol or dichloromethane) critically affect stereochemical outcomes. Yield optimization requires monitoring intermediates using TLC and HPLC, with purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of ¹H/¹³C NMR , HRMS , and X-ray crystallography is essential. For NMR, key signals include:
  • ¹H NMR : Methoxy protons (~δ 3.2–3.8 ppm) and aromatic protons from the yohimbane core (δ 6.5–7.5 ppm).
  • ¹³C NMR : Ester carbonyl (~δ 170 ppm) and methoxy carbons (~δ 55 ppm) .
    X-ray crystallography (using SHELX or OLEX2) resolves stereochemistry, particularly the configuration at C-16 and C-16.

Q. What biological assays are suitable for evaluating the pharmacological activity of this compound?

  • Methodological Answer : Given its structural similarity to reserpine (a known antihypertensive alkaloid) , assays include:
  • Receptor binding studies : α₂-Adrenergic receptor affinity using radioligand displacement (e.g., [³H]-yohimbine).
  • In vitro functional assays : Measurement of cAMP inhibition in HEK293 cells transfected with adrenergic receptors.
  • In vivo models : Tail-cuff blood pressure monitoring in hypertensive rats.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications for similar alkaloids :
  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallography and NMR data for this compound’s conformation?

  • Methodological Answer : Discrepancies often arise from solution vs. solid-state conformations. Strategies include:
  • Dynamic NMR experiments : Variable-temperature NMR to detect rotational barriers (e.g., methoxy group rotation).
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data .
  • Twinned crystal analysis : Use SHELXL to refine twinning parameters in X-ray data.

Q. What experimental design principles optimize the enantiomeric purity of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to variables like catalyst loading (e.g., chiral auxiliaries) and reaction time. For example:
FactorLevel 1Level 2
Catalyst (mol%)510
Temperature (°C)2540
Reaction Time (h)1224
Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .

Q. How can computational modeling predict the binding modes of this compound to neurological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) with homology-modeled receptors (e.g., serotonin receptors). Key steps:
  • Ligand preparation : Generate 3D conformers (OpenBabel) and assign partial charges.
  • Grid box placement : Focus on conserved binding pockets (e.g., TM3-TM6 helices in GPCRs).
  • Validation : Compare docking poses with co-crystallized ligands (PDB: 6WGT for α₂-adrenergic receptors) .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to forced degradation (40°C/75% RH for 4 weeks) and analyze using:
  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage).
  • Stress testing : Expose to UV light (ICH Q1B guidelines) to detect photodegradants.
  • Kinetic modeling : Fit degradation data to zero/first-order models using software like KinGUESS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
Reactant of Route 2
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate

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